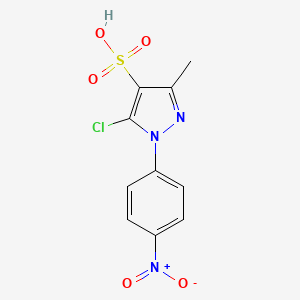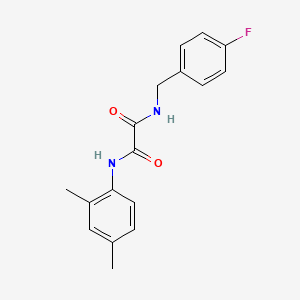
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid
Übersicht
Beschreibung
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that features a pyrazole ring substituted with chloro, methyl, nitrophenyl, and sulfonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde . This intermediate is then further reacted with 4-nitrobenzene sulfonic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Condensation: The sulfonic acid group can participate in condensation reactions with amines to form sulfonamides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Condensation: Amine reagents under acidic or basic conditions.
Major Products
Reduction: 5-chloro-3-methyl-1-(4-aminophenyl)-1H-pyrazole-4-sulfonic acid.
Substitution: 5-amino-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid.
Condensation: Various sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl and sulfonic acid groups can interact with amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid:
5-chloro-3-methyl-1-(4-aminophenyl)-1H-pyrazole-4-sulfonic acid: Contains an amino group instead of a nitro group, which can alter its biological activity and chemical reactivity.
Uniqueness
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-sulfonic acid is unique due to the presence of both nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O5S/c1-6-9(20(17,18)19)10(11)13(12-6)7-2-4-8(5-3-7)14(15)16/h2-5H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXLBHZBXHZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)O)Cl)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)
![5-bromo-1-(4-methylbenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4693838.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-6-methoxy-2-methylquinolin-4-amine](/img/structure/B4693843.png)
![ethyl 2-[butyl(4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4693851.png)
![N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)PHENYL]-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4693858.png)
![N-(3-{N-[(1,3-benzothiazol-2-ylthio)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4693865.png)

![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine hydrochloride](/img/structure/B4693898.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4693905.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4693910.png)

![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B4693920.png)
![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-4H-1,2,4-triazol-4-ylcyclohexanecarboxamide](/img/structure/B4693925.png)
